Cas no 478077-38-2 (2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole)

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a thiophene-2-carbonyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. The benzothiazole unit contributes to its potential bioactivity, while the thiophene and piperidine components enhance solubility and binding affinity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery, particularly in targeting neurological and oncological pathways. The compound’s stability and synthetic versatility further underscore its utility in advanced research and development.
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole structure
478077-38-2 structure
Product Name:2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
CAS No:478077-38-2
MF:C17H16N2OS2
MW:328.451741218567
MDL:MFCD01871666
CID:5018703
Update Time:2025-06-22

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
    • SMR000007045
    • Oprea1_703389
    • MLS000074495
    • (4-Benzothiazol-2-yl-piperidin-1-yl)-thiophen-2-yl-methanone
    • [4-(1,3-benzothiazol-2-yl)piperidino](2-thienyl)methanone
    • HMS2464E23
    • STL204003
    • ST45224691
    • 4-benzothiazol-2-ylpiperidyl 2-thienyl ketone
    • Z28012329
    • 2-[1-(2-thienylcarbonyl)piperidin-4-yl]-1,3-benzothiazole
    • (4-(benzo[d]thiazol-2-yl)piperidi
    • 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
    • MDL: MFCD01871666
    • Inchi: 1S/C17H16N2OS2/c20-17(15-6-3-11-21-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)22-16/h1-6,11-12H,7-10H2
    • InChI Key: KFOYFCATJBKIAZ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1CCN(C(C2=CC=CS2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 412
  • XLogP3: 4.1
  • Topological Polar Surface Area: 89.7

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB300775-100 mg
[4-(1,3-Benzothiazol-2-yl)piperidino](2-thienyl)methanone; .
478077-38-2
100mg
€221.50 2023-04-26
abcr
AB300775-100mg
[4-(1,3-Benzothiazol-2-yl)piperidino](2-thienyl)methanone; .
478077-38-2
100mg
€283.50 2025-04-18

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
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(CAS:478077-38-2)2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
Order Number:A1162330
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:12
Price ($):315.0
Email:sales@amadischem.com

Additional information on 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole

Introduction to 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole (CAS No. 478077-38-2)

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole, identified by its Chemical Abstracts Service (CAS) number 478077-38-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the presence of both benzothiazole and piperidine moieties, which are well-documented for their diverse biological activities. The structural integration of a thiophene-2-carbonyl group into the piperidine ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery.

The benzothiazole scaffold, a fused ring system consisting of benzene, sulfur, and nitrogen, is widely recognized for its pharmacological significance. It serves as a core structure in numerous therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The addition of a piperidin-4-yl substituent further enhances the compound's potential by introducing an alkaloid-like moiety, which is known to modulate various biological pathways. This combination of structural features positions 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole as a versatile intermediate in the synthesis of novel bioactive molecules.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous disease pathways. The unique architecture of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole makes it an attractive candidate for designing PPI modulators. Specifically, the piperidine ring can interact with hydrophobic pockets in protein binding sites, while the benzothiazole moiety can engage in hydrogen bonding or π-stacking interactions. This dual interaction mechanism has been exploited in the development of compounds targeting oncogenic kinases and transcription factors.

One of the most compelling aspects of this compound is its potential application in oncology research. Emerging studies suggest that benzothiazole derivatives can disrupt aberrant signaling pathways involved in cancer progression. The presence of the thiophene-2-carbonyl group may enhance the compound's ability to interact with biological targets by increasing its lipophilicity and electronic distribution. This feature is particularly relevant in designing molecules that require efficient penetration across biological membranes.

Moreover, the piperidine moiety is known to improve oral bioavailability and metabolic stability, which are critical factors for drug candidates entering clinical trials. The structural elements of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole align well with these pharmacokinetic requirements, making it a valuable building block for medicinal chemists. Recent advances in computational chemistry have enabled the rapid screening of such derivatives for their binding affinity to specific protein targets. Virtual screening techniques combined with molecular dynamics simulations have identified several analogs of this compound with enhanced potency and selectivity.

The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps include cyclization reactions to form the benzothiazole ring system followed by nucleophilic substitution to introduce the piperidine moiety. The incorporation of the thiophene-2-carbonyl group requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have streamlined these processes, allowing for more efficient production scales suitable for preclinical studies.

In conclusion, 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole (CAS No. 478077-38-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its integration into drug discovery pipelines holds promise for addressing unmet medical needs in oncology and other therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it will undoubtedly remain a cornerstone in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:478077-38-2)2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
A1162330
Purity:99%
Quantity:1g
Price ($):315.0
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